molecular formula C19H19F3N2O2 B5619099 (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-amine

(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-amine

Cat. No. B5619099
M. Wt: 364.4 g/mol
InChI Key: OREZMBODUHTQSL-SJORKVTESA-N
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Description

Synthesis Analysis

Synthetic approaches for pyrrolidine derivatives often involve asymmetric synthesis or 1,3-dipolar cycloaddition reactions, as seen in the production of various intermediates and final products. For example, a practical large-scale synthesis of a closely related pyrrolidin-3-ol compound was achieved in 51% overall yield via asymmetric 1,3-dipolar cycloaddition, demonstrating the efficiency of such methodologies for generating complex molecules with multiple chiral centers (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized by a combination of NMR spectroscopy and X-ray crystallography. Detailed structural analysis can reveal conformational preferences and the impact of substituents on the overall molecular geometry. For instance, studies on related compounds have highlighted the distorted chair conformation of the piperidine ring and its cis-fusion with other structural motifs, providing insights into the 3-dimensional arrangement of atoms and the implications for reactivity and interaction with biological targets (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These include reactions with electrophiles and nucleophiles, ring transformations, and participation in multicomponent reactions. Such versatility is exemplified by the chemoselective synthesis of pyrrole derivatives through heterocyclization reactions, highlighting the reactivity of pyrrolidine-based compounds towards the formation of cyclic structures with interesting chemical properties (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).

properties

IUPAC Name

[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-26-15-7-5-12(6-8-15)16-10-24(11-17(16)23)18(25)13-3-2-4-14(9-13)19(20,21)22/h2-9,16-17H,10-11,23H2,1H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREZMBODUHTQSL-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2N)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

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